Cas no 877781-74-3 (3-methyl-N-3-(propan-2-yloxy)quinoxalin-2-ylbenzene-1-sulfonamide)

3-Methyl-N-3-(propan-2-yloxy)quinoxalin-2-ylbenzene-1-sulfonamide is a sulfonamide derivative featuring a quinoxaline core, which is of interest in medicinal and agrochemical research due to its potential biological activity. The compound’s structure incorporates a methyl group at the 3-position of the benzene ring and an isopropoxy substituent on the quinoxaline moiety, enhancing its steric and electronic properties. This modification may improve selectivity and binding affinity in target interactions. Its sulfonamide group offers versatility for further functionalization, making it a valuable intermediate in the synthesis of pharmacologically active molecules. The compound’s stability and synthetic accessibility further contribute to its utility in exploratory chemistry applications.
3-methyl-N-3-(propan-2-yloxy)quinoxalin-2-ylbenzene-1-sulfonamide structure
877781-74-3 structure
Product name:3-methyl-N-3-(propan-2-yloxy)quinoxalin-2-ylbenzene-1-sulfonamide
CAS No:877781-74-3
MF:C18H19N3O3S
Molecular Weight:357.42676281929
CID:5437651

3-methyl-N-3-(propan-2-yloxy)quinoxalin-2-ylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 3-methyl-N-(3-propan-2-yloxyquinoxalin-2-yl)benzenesulfonamide
    • Benzenesulfonamide, 3-methyl-N-[3-(1-methylethoxy)-2-quinoxalinyl]-
    • 3-methyl-N-3-(propan-2-yloxy)quinoxalin-2-ylbenzene-1-sulfonamide
    • インチ: 1S/C18H19N3O3S/c1-12(2)24-18-17(19-15-9-4-5-10-16(15)20-18)21-25(22,23)14-8-6-7-13(3)11-14/h4-12H,1-3H3,(H,19,21)
    • InChIKey: SWACLLNINDZSDW-UHFFFAOYSA-N
    • SMILES: C1(S(NC2C(OC(C)C)=NC3C(N=2)=CC=CC=3)(=O)=O)=CC=CC(C)=C1

3-methyl-N-3-(propan-2-yloxy)quinoxalin-2-ylbenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3225-0720-4mg
3-methyl-N-[3-(propan-2-yloxy)quinoxalin-2-yl]benzene-1-sulfonamide
877781-74-3 90%+
4mg
$66.0 2023-04-27
Life Chemicals
F3225-0720-2μmol
3-methyl-N-[3-(propan-2-yloxy)quinoxalin-2-yl]benzene-1-sulfonamide
877781-74-3 90%+
2μl
$57.0 2023-04-27
Life Chemicals
F3225-0720-1mg
3-methyl-N-[3-(propan-2-yloxy)quinoxalin-2-yl]benzene-1-sulfonamide
877781-74-3 90%+
1mg
$54.0 2023-04-27
Life Chemicals
F3225-0720-2mg
3-methyl-N-[3-(propan-2-yloxy)quinoxalin-2-yl]benzene-1-sulfonamide
877781-74-3 90%+
2mg
$59.0 2023-04-27
Life Chemicals
F3225-0720-3mg
3-methyl-N-[3-(propan-2-yloxy)quinoxalin-2-yl]benzene-1-sulfonamide
877781-74-3 90%+
3mg
$63.0 2023-04-27
Life Chemicals
F3225-0720-5μmol
3-methyl-N-[3-(propan-2-yloxy)quinoxalin-2-yl]benzene-1-sulfonamide
877781-74-3 90%+
5μl
$63.0 2023-04-27
Life Chemicals
F3225-0720-5mg
3-methyl-N-[3-(propan-2-yloxy)quinoxalin-2-yl]benzene-1-sulfonamide
877781-74-3 90%+
5mg
$69.0 2023-04-27

3-methyl-N-3-(propan-2-yloxy)quinoxalin-2-ylbenzene-1-sulfonamide 関連文献

3-methyl-N-3-(propan-2-yloxy)quinoxalin-2-ylbenzene-1-sulfonamideに関する追加情報

Introduction to 3-methyl-N-3-(propan-2-yloxy)quinoxalin-2-ylbenzene-1-sulfonamide (CAS No. 877781-74-3)

3-methyl-N-3-(propan-2-yloxy)quinoxalin-2-ylbenzene-1-sulfonamide, identified by the CAS number 877781-74-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoxaline sulfonamide class, a structural motif known for its broad spectrum of biological activities. The unique arrangement of functional groups in its molecular structure, including a methyl group, an isopropoxy substituent, and a sulfonamide moiety, contributes to its distinctive chemical properties and potential therapeutic applications.

The synthesis of 3-methyl-N-3-(propan-2-yloxy)quinoxalin-2-ylbenzene-1-sulfonamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The quinoxaline core is typically constructed through condensation reactions, while the sulfonamide group is introduced via nucleophilic substitution or oxidation-reduction pathways. The presence of the isopropoxy group at the 3-position of the quinoxaline ring introduces steric and electronic effects that modulate the compound's interactions with biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic and pharmacodynamic profiles of 3-methyl-N-3-(propan-2-yloxy)quinoxalin-2-ylbenzene-1-sulfonamide with remarkable accuracy. Molecular docking studies have revealed that this compound exhibits strong binding affinity for several protein targets, including enzymes and receptors implicated in various diseases. These findings align with emerging research indicating that quinoxaline sulfonamides may serve as promising scaffolds for developing novel therapeutic agents.

In particular, studies have highlighted the potential of this compound in addressing inflammatory and autoimmune disorders. The sulfonamide moiety is known to possess anti-inflammatory properties by inhibiting key pro-inflammatory cytokines and enzymes. Additionally, the quinoxaline core has been shown to modulate immune responses through interactions with transcription factors and signaling pathways. Preliminary in vitro assays have demonstrated that 3-methyl-N-3-(propan-2-yloxy)quinoxalin-2-ylbenzene-1-sulfonamide can suppress the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), suggesting its utility in treating conditions such as rheumatoid arthritis and psoriasis.

Another area of interest is the compound's potential role in oncology research. Quinoxaline derivatives have been extensively studied for their antitumor properties, primarily due to their ability to interfere with DNA replication and cell cycle progression. The structural features of 3-methyl-N-3-(propan-2-yloxy)quinoxalin-2-ylbenzene-1-sulfonamide may enhance its cytotoxicity against cancer cells while minimizing toxicity to healthy tissues. Early clinical trials are underway to evaluate its efficacy in treating solid tumors and hematological malignancies, with promising preliminary results indicating significant antiproliferative effects.

The pharmacological activity of 3-methyl-N-3-(propan-2-yloxy)quinoxalin-2-ylbenzene-1-sulfonamide is further enhanced by its favorable solubility profile, which facilitates oral administration and systemic distribution. This property is crucial for developing drugs that require high bioavailability and prolonged circulation times. Moreover, the compound's stability under various physiological conditions ensures consistent therapeutic effects upon repeated dosing.

From a chemical biology perspective, this compound offers a unique opportunity to explore structure-function relationships within the quinoxaline sulfonamide class. By systematically modifying its substituents, researchers can gain insights into how specific structural features influence biological activity. Such studies not only contribute to our understanding of drug design principles but also pave the way for discovering next-generation therapeutics with improved efficacy and safety profiles.

The synthetic methodologies employed in producing 877781-74-3 have been refined over recent years to achieve higher yields and purities. Advances in green chemistry have also been integrated into these processes, minimizing waste generation and reducing environmental impact. These innovations underscore the commitment within the pharmaceutical industry to sustainable practices while maintaining rigorous quality standards.

In conclusion, 3-methyl-N-3-(propan-2-yloxy)quinoxalinylbenzene sulfonamide (CAS No. 87778174) represents a compelling example of how molecular design can lead to novel therapeutic agents with significant clinical potential. Its unique structural features, coupled with promising preclinical data, position it as a valuable candidate for further development in areas such as inflammation management and cancer treatment. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in modern medicine.

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